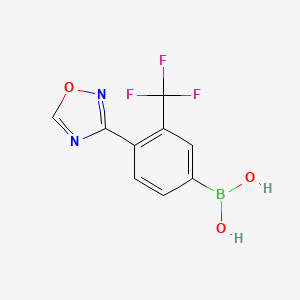
Fmoc-Cit-PAB-PNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Cit-PAB-PNP is a compound that consists of Citrulline linked to 4-aminobenzoiate with terminal Fmoc and PNP groups. The Fmoc group can be deprotected under basic conditions to release the free amine, which can be used for further conjugations. The PNP group is a good leaving group when reacting with an amine-bearing payload .
Méthodes De Préparation
The synthesis of Fmoc-Cit-PAB-PNP involves multiple steps. One common method starts with the formation of the carbamate linkage directly followed by the removal of the Fmoc group. The final synthetic steps include amide coupling between intermediates, followed by global deprotection under basic hydrolysis conditions to afford the desired construct in good overall yield . Industrial production methods typically follow similar synthetic routes but are optimized for scale and efficiency.
Analyse Des Réactions Chimiques
Fmoc-Cit-PAB-PNP undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be deprotected under basic conditions to release the free amine.
Substitution: The PNP group acts as a good leaving group when reacting with an amine-bearing payload.
Coupling Reactions: The compound can undergo amide coupling reactions to form more complex structures.
Common reagents used in these reactions include bases for deprotection and amine-bearing compounds for substitution reactions. The major products formed from these reactions are typically amine derivatives and more complex conjugates.
Applications De Recherche Scientifique
Fmoc-Cit-PAB-PNP is primarily used in the field of antibody-drug conjugates (ADCs). It serves as a cleavable linker that is specifically cleaved by cathepsin B, an enzyme found in tumor lysosomes. This makes it highly useful in targeted cancer therapies, where the drug payload is released only within the tumor cells . The compound’s superior plasma stability compared to non-cleavable linkers makes it a valuable tool in medicinal chemistry and drug development .
Mécanisme D'action
The mechanism of action of Fmoc-Cit-PAB-PNP involves its cleavage by cathepsin B, an enzyme present in tumor lysosomes. The Val-Cit dipeptide motif is designed to be a substrate for this enzyme, ensuring that the drug payload is released only within the target cells . This targeted release mechanism minimizes off-target effects and enhances the therapeutic index of the drug conjugate.
Comparaison Avec Des Composés Similaires
Fmoc-Cit-PAB-PNP is often compared with other cleavable linkers used in ADCs, such as Fmoc-Val-Cit-PAB-PNP. Both compounds share similar mechanisms of action and applications but differ in their specific amino acid linkers. The Val-Cit linker is also cleaved by cathepsin B and has superior plasma stability . Other similar compounds include Fmoc-Val-Cit-PABC-PNP, which also employs a tandem-cleavage strategy for enhanced stability and efficacy .
Conclusion
This compound is a versatile compound with significant applications in the field of targeted cancer therapies. Its unique chemical properties and targeted mechanism of action make it a valuable tool in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C35H33N5O9 |
|---|---|
Poids moléculaire |
667.7 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C35H33N5O9/c36-33(42)37-19-5-10-31(39-34(43)47-21-30-28-8-3-1-6-26(28)27-7-2-4-9-29(27)30)32(41)38-23-13-11-22(12-14-23)20-48-35(44)49-25-17-15-24(16-18-25)40(45)46/h1-4,6-9,11-18,30-31H,5,10,19-21H2,(H,38,41)(H,39,43)(H3,36,37,42)/t31-/m0/s1 |
Clé InChI |
AWBUIUSPMHQMAM-HKBQPEDESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)
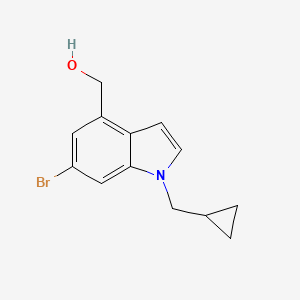
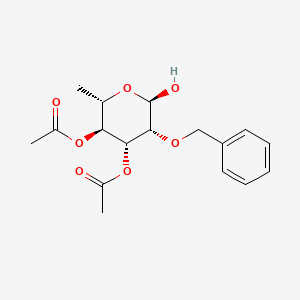
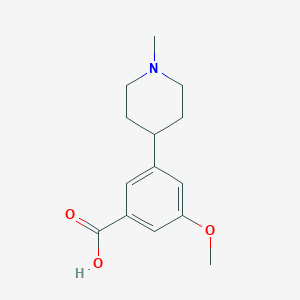
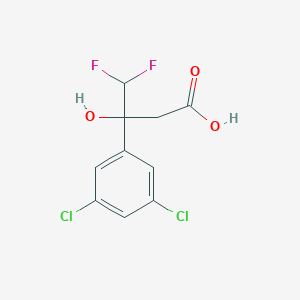

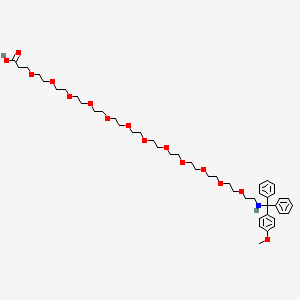
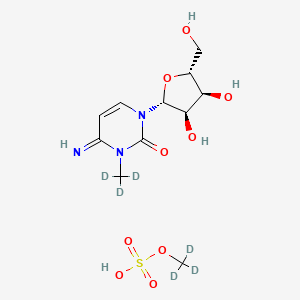
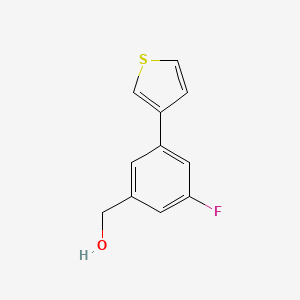
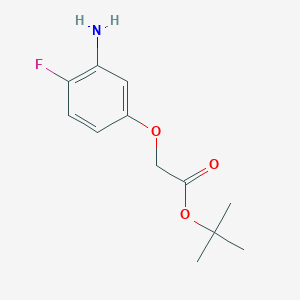
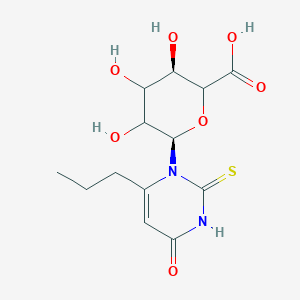
![1-[[4-(1,4,7,11-Tetrazacyclotetradec-11-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride](/img/structure/B13722059.png)

